Ethyl (2S)-2-azidopropanoate

Description

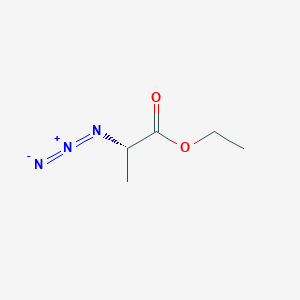

Ethyl (2S)-2-azidopropanoate is a chiral ester characterized by an azide (-N₃) group at the second carbon of the propanoate backbone, with an (S)-configuration at the stereogenic center. This compound is of significant interest in organic synthesis, particularly in click chemistry applications due to the reactivity of the azide group in Huisgen cycloadditions. Its structure combines the ester functionality’s stability with the azide’s versatility, enabling its use in peptide modifications, polymer chemistry, and drug discovery .

Properties

CAS No. |

79410-47-2 |

|---|---|

Molecular Formula |

C5H9N3O2 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

ethyl (2S)-2-azidopropanoate |

InChI |

InChI=1S/C5H9N3O2/c1-3-10-5(9)4(2)7-8-6/h4H,3H2,1-2H3/t4-/m0/s1 |

InChI Key |

LSSJUKDVBOYWHG-BYPYZUCNSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C)N=[N+]=[N-] |

Canonical SMILES |

CCOC(=O)C(C)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-azidopropanoate can be synthesized through several methods. One common approach involves the azidation of ethyl (2S)-2-bromopropanoate. This reaction typically uses sodium azide (NaN₃) as the azidating agent in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azido group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, minimizing the risk associated with handling azides.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-azidopropanoate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide (NaN₃): Used for azidation reactions.

Hydrogen Gas (H₂) and Palladium Catalyst (Pd/C): Used for reduction reactions.

Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products

Amines: Formed through reduction of the azido group.

Triazoles: Formed through cycloaddition reactions.

Scientific Research Applications

Ethyl (2S)-2-azidopropanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of triazoles and other nitrogen-containing compounds.

Biology: Employed in bioconjugation techniques, where it can be used to label biomolecules through click chemistry.

Medicine: Investigated for its potential in drug development, especially in the synthesis of bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-azidopropanoate depends on the specific reaction it undergoes. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine through the addition of hydrogen atoms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Crystallographic and Physicochemical Properties

Crystal structures of analogous esters reveal distinct packing patterns influenced by substituents:

- Hydrogen Bonding: highlights N–H···O and C–H···π interactions in a methoxy-oxo tetrahydro-2H-benzo[g][1,3,5]oxazocine ester, forming zigzag chains along [010].

- Crystal System and Space Groups :

| Compound | Crystal System | Space Group | Molecular Weight | Reference |

|---|---|---|---|---|

| Ethyl (2S)-2-azidopropanoate | Not reported | Not reported | 159.15 | N/A |

| compound | Monoclinic | P2₁ | 306.31 | |

| compound | Orthorhombic | P2₁2₁2₁ | 350.42 |

The absence of crystallographic data for this compound underscores a research gap, though analog studies suggest its lattice parameters would differ significantly due to the azide’s linear geometry and polarity.

Reactivity and Stability

- Thermal Stability: Azides are thermally labile compared to nitro or cyano analogs. For example, ’s nitromethyl-piperidine ester exhibits stability under ambient conditions, whereas this compound may require low-temperature storage to prevent decomposition .

- Click Reactivity: The azide group enables copper-catalyzed alkyne-azide cycloadditions (CuAAC), a trait absent in cyano- or nitro-substituted esters. This makes this compound uniquely valuable in bioconjugation .

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Esters

Table 2: Crystallographic Parameters

| Parameter | Compound | Compound |

|---|---|---|

| Space Group | P2₁ | P2₁2₁2₁ |

| Unit Cell Volume (ų) | 1765.28 | 1765.28 (identical reported) |

| Hydrogen Bonding | N–H···O, C–H···π | C–H···O |

| Refinement R-factor | 0.071 | 0.056 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.